4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2
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Overview
Description
4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 is a deuterated analog of 4-Hydroxy-1-(3-pyridyl)-1-butanone, a compound known for its role as a biomarker in tobacco-related studies. This compound is often used in research to understand the metabolic pathways and effects of tobacco-specific nitrosamines, which are potent carcinogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(3-pyridyl)-1-butanone typically involves the reaction of 3-pyridylacetonitrile with ethylene oxide, followed by hydrolysis. The deuterated version, 4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2, can be synthesized using deuterated reagents to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-oxo-1-(3-pyridyl)-1-butanone-4,4-d2 .
Scientific Research Applications
4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 is widely used in scientific research, particularly in studies related to tobacco exposure and carcinogenesis. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of tobacco-specific nitrosamines.
Biology: Helps in studying the metabolic pathways of nicotine and its derivatives.
Medicine: Used in research to understand the mechanisms of tobacco-induced carcinogenesis.
Industry: Employed in the development of smoking cessation aids and in the quality control of tobacco products
Mechanism of Action
The compound exerts its effects primarily through the formation of DNA adducts. These adducts are formed when the compound reacts with DNA, leading to mutations and potentially initiating carcinogenesis. The molecular targets include guanine bases in DNA, and the pathways involved are related to the metabolic activation of tobacco-specific nitrosamines .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-(3-pyridyl)-1-butanone: The non-deuterated analog.
4-oxo-1-(3-pyridyl)-1-butanone: An oxidized form of the compound.
4-Hydroxy-1-(3-pyridyl)-1-butanol: A reduced form of the compound.
Uniqueness
4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in metabolic studies .
Properties
IUPAC Name |
4,4-dideuterio-4-hydroxy-1-pyridin-3-ylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2/i6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXUGZHJVRHQGP-NCYHJHSESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC(=O)C1=CN=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662026 |
Source
|
Record name | 4-Hydroxy-1-(pyridin-3-yl)(4,4-~2~H_2_)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154603-21-1 |
Source
|
Record name | 4-Hydroxy-1-(pyridin-3-yl)(4,4-~2~H_2_)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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